molecular formula C10H7FN2O B8581701 5-(4-Fluorophenyl)pyridazin-3(2H)-one

5-(4-Fluorophenyl)pyridazin-3(2H)-one

Cat. No. B8581701
M. Wt: 190.17 g/mol
InChI Key: JVUKCNGSJOCNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Fluorophenyl)pyridazin-3(2H)-one

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

4-(4-fluorophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-10(14)13-12-6-8/h1-6H,(H,13,14)

InChI Key

JVUKCNGSJOCNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (11.4 g, 86 mmol) was added to a stirred mixture of 2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one (4.0 g, 14.3 mmol) in toluene (285 ml) and the mixture was stirred at 70° C. for 1 h. After cooling, the reaction was cooled in an ice bath and quenched slowly with water (50 mL). The precipitate was filtered, washed with water, and dried under high-vacuum to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.28 (d, 1H); 7.88 (dd, 2H); 7.35 (t, 2H); 7.13 (d, 1H). LRMS (APCI) calc'd for (C10H8FN2O) [M+H]+, 191.1. found 191.1.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

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